Monatepil

Hypertension Lipid Metabolism Cardiovascular Risk

Researchers needing a single-agent tool for combined calcium channel and α₁-adrenoceptor antagonism face limited options. Monatepil maleate uniquely delivers this dual mechanism, with 20-35% of its hypotensive effect from α₁-blockade-absent in pure calcium antagonists. • Dual Pharmacology: Quantitatively defined Ca²⁺-channel block and α₁-adrenoceptor antagonism in one molecule. • Atheroprotection: Inhibits coronary atheromatous lesions and lowers plasma lipids in primates, outperforming prazosin. • Antioxidant Activity: LDL lipid peroxidation inhibition equivalent to probucol. Reliable global supply with batch-specific QC documentation.

Molecular Formula C28H30FN3OS
Molecular Weight 475.6 g/mol
CAS No. 103377-41-9
Cat. No. B009826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonatepil
CAS103377-41-9
Synonyms11-((4-(4-(4-fluorophenyl)-1-piperazinyl)butyryl)amino)-6,11-dihydrodibenzo(b,e)thiepin maleate
AJ 2615
AJ-2615
monatepil
monatepil maleate
monatepil x maleate
monatepil, (+-) monatepil
monatepil, (R)-isomer
monatepil, (S)-isome
Molecular FormulaC28H30FN3OS
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F
InChIInChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33)
InChIKeyWFNRNNUZFPVBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monatepil (CAS 103377-41-9): Comparative Procurement Evidence for a Dual Calcium Channel Blocker and α1-Adrenoceptor Antagonist


Monatepil maleate (CAS 103377-41-9, also designated AJ-2615) is a small-molecule antihypertensive agent classified as a third-generation calcium antagonist with intrinsic α1-adrenoceptor blocking activity [1]. Its molecular structure combines a dihydrodibenzothiepine moiety with a 4-fluorophenylpiperazine group, conferring a dual mechanism that distinguishes it from classical dihydropyridine, benzothiazepine, and phenylalkylamine calcium channel blockers [2].

Monatepil (CAS 103377-41-9) Differentiation from In-Class Calcium Antagonists: Why Simple Substitution is Not Supported by Data


Monatepil cannot be interchanged with other calcium channel blockers (e.g., diltiazem, verapamil, nitrendipine) without compromising specific therapeutic attributes. It possesses unique, quantifiable activities—potent lipid peroxidation inhibition equivalent to probucol [1], a safer anti-arrhythmic profile versus diltiazem and verapamil [2], and significant plasma lipid-lowering effects in humans that are absent with nitrendipine [3]. These differentiation points are not class effects; they arise from its specific α1-adrenoceptor blockade and intrinsic antioxidative properties, making generic substitution scientifically unsound for applications targeting these mechanisms.

Monatepil (CAS 103377-41-9) Head-to-Head Quantitative Differentiation Evidence Versus Key Comparators


Monatepil vs. Nitrendipine: Superior Lipid Profile Improvement in Hypertensive Patients

Monatepil demonstrates a statistically significant reduction in atherogenic lipids in hypertensive patients, an effect not observed with the comparator calcium antagonist nitrendipine [1]. In a 12-week randomized, multicenter trial (n=86), monatepil significantly decreased total cholesterol, LDL cholesterol, the LDL/HDL ratio, apolipoprotein B, and HbA1c, whereas nitrendipine showed no such changes [1]. This indicates a metabolic benefit beyond blood pressure reduction that is unique to monatepil among this class.

Hypertension Lipid Metabolism Cardiovascular Risk

Monatepil vs. Diltiazem, Prazosin, and Probucol: Antioxidant Activity Quantified by LDL Lipid Peroxidation Inhibition

Monatepil exhibits an intrinsic, potent antioxidative effect that is orders of magnitude more potent than the calcium antagonist diltiazem and the α1-antagonist prazosin, and comparable to the reference antioxidant probucol [1]. In a copper-induced LDL hydroperoxidation assay, monatepil achieved an IC50 of 28 μmol/L, whereas diltiazem and prazosin required >1 mmol/L (IC50 >35 times higher), and probucol had an IC50 of 17 μmol/L [1].

Atherosclerosis Oxidative Stress Lipid Peroxidation

Monatepil vs. Diltiazem and Verapamil: Improved Safety Profile in Arrhythmia Models

Monatepil demonstrates comparable or superior anti-arrhythmic efficacy to diltiazem and verapamil, but with significantly lower pro-arrhythmic liability [1]. In experimental models of adrenaline-induced ventricular arrhythmias and aconitine-induced atrial tachycardia in rats, monatepil's suppressive effects were comparable to or more potent than both comparators, yet it exhibited less pro-arrhythmic activity [1].

Cardiac Electrophysiology Anti-Arrhythmic Safety Pharmacology

Monatepil vs. Diltiazem: In Vivo Contribution of α1-Adrenoceptor Blockade to Hypotensive Effect

While monatepil and diltiazem exhibit equipotent dose-dependent hypotensive effects in anesthetized rats, only monatepil demonstrates a significant α1-adrenoceptor blocking component in vivo [1]. Using a novel rat model, the hypotensive effect of monatepil was attenuated by 20–35% when α1-blockade was subtracted, whereas diltiazem's effect was unchanged [1]. This quantifies the distinct dual mechanism of action for monatepil.

Hypertension Pharmacodynamics Mechanism of Action

Monatepil vs. Prazosin: Superior Anti-Atherosclerotic and Lipid-Lowering Efficacy in a Primate Model

In a 6-month study of high-cholesterol diet-fed Japanese monkeys (Macaca fuscata), monatepil provided more effective protection against atherosclerosis and hyperlipidemia than the α1-antagonist prazosin [1]. Monatepil significantly suppressed increases in plasma total cholesterol and LDL, whereas prazosin's inhibitory effect was weaker. Crucially, no coronary atheromatous lesions were found in the monatepil group (0/5), compared to 3/5 in the prazosin group and 4/7 in the cholesterol control group [1].

Atherosclerosis Lipid Metabolism Primate Model

Monatepil (CAS 103377-41-9) Validated Application Scenarios Based on Comparative Evidence


Preclinical Models of Atherosclerosis and Hyperlipidemia Requiring Dual Calcium Channel/α1-Adrenoceptor Blockade

Monatepil is the preferred tool compound for studies investigating combined calcium channel and α1-adrenoceptor antagonism in the context of atherosclerosis. Its superior ability to prevent coronary atheromatous lesions and improve lipid profiles in high-cholesterol diet-fed primates, as compared to prazosin, makes it uniquely suited for this application [1].

Cardiovascular Research Differentiating Effects of Calcium Antagonists on Lipid Metabolism and Oxidative Stress

Monatepil serves as a critical comparator or positive control in studies aiming to delineate the effects of calcium antagonists on lipid metabolism and oxidative stress. Its proven, quantifiable lipid-lowering and LDL anti-peroxidation activities (comparable to probucol) are distinct from the profiles of diltiazem and nitrendipine, enabling mechanistic differentiation [2].

Safety Pharmacology and Anti-Arrhythmic Studies Seeking Agents with Reduced Pro-Arrhythmic Liability

In cardiac electrophysiology and safety pharmacology, monatepil can be selected over diltiazem or verapamil when a calcium antagonist with anti-arrhythmic properties but a lower risk of pro-arrhythmia is required. Its favorable profile in experimental arrhythmia models supports this use [3].

Investigations of α1-Adrenoceptor-Mediated Effects in Conjunction with Calcium Channel Blockade

For studies requiring a pharmacological tool with both calcium channel blocking and α1-adrenoceptor antagonistic activities, monatepil provides a single-agent solution. Its dual mechanism is quantitatively defined, with 20–35% of its in vivo hypotensive effect attributed to α1-blockade, a feature absent in pure calcium antagonists like diltiazem [4].

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